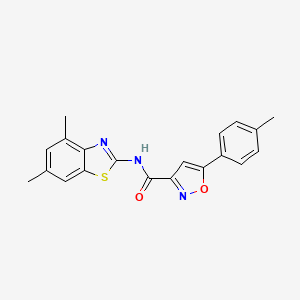![molecular formula C20H21N3O2 B11344976 2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole](/img/structure/B11344976.png)
2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole is a chemical compound that has been studied for its potential biological properties and various applications in scientific research and industry. This compound features a piperidine ring, a benzodiazole ring, and a methoxybenzoyl group, making it a complex and interesting molecule for various fields of study.
Vorbereitungsmethoden
The synthesis of 2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole involves several steps. One common method includes the reaction of piperidine derivatives with benzodiazole compounds under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it may be explored for its therapeutic potential, while in industry, it can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole can be compared to other similar compounds, such as 2-[1-(3-Methoxybenzoyl)piperidin-4-YL]-1,3-benzothiazole . While both compounds share similar structural features, their unique functional groups and molecular arrangements result in different properties and applications. The presence of the benzodiazole ring in this compound distinguishes it from other piperidine derivatives and contributes to its unique characteristics .
Eigenschaften
Molekularformel |
C20H21N3O2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H21N3O2/c1-25-16-8-4-6-14(12-16)20(24)23-11-5-7-15(13-23)19-21-17-9-2-3-10-18(17)22-19/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3,(H,21,22) |
InChI-Schlüssel |
PEYXZTFJGKKELQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11344897.png)
![5-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11344914.png)

![N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11344925.png)

![N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11344935.png)
![N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11344937.png)

![N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B11344946.png)

![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11344957.png)

![N-(3-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344967.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11344973.png)
